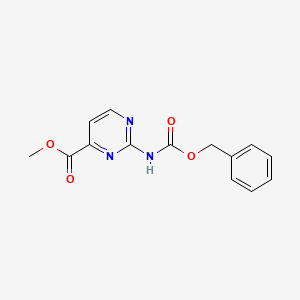

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl-protected amines. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: Free amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The benzyloxycarbonyl group can also serve as a protecting group, which can be selectively removed under specific conditions to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate, also known by its CAS number 519032-08-7, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl (1-cyano-1-methylethyl) carbamate with dimethyl acetylene dicarboxylate under controlled heating conditions. The resulting product undergoes purification through recrystallization, yielding colorless block-shaped crystals suitable for structural determination via X-ray crystallography .

1. Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. This compound has shown potent cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These values suggest that the compound may inhibit cancer cell proliferation effectively, particularly in breast cancer (MCF-7) and lung cancer (A549) models .

2. Anti-inflammatory Activity

The compound also demonstrates promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

This suggests its potential utility in treating inflammatory conditions .

3. Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antioxidant activity, which is essential for combating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its overall therapeutic profile .

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

- Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxic effects of thiazolidinone-pyrimidine hybrids on HepG2 and HCT-116 cell lines, revealing that modifications in the aryl ring significantly influence cytotoxic potency .

- Anti-Alzheimer’s Potential : Other derivatives of pyrimidines have been assessed for their neuroprotective effects, showing promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer’s disease symptoms .

- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted that the presence of specific functional groups enhances the biological activity of pyrimidine derivatives, including this compound .

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19) |

InChI Key |

UFYBTMZVTMSUJL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.